1-(Isopropylamino)-1H-indole-5,6-diol

IDO1 inhibition Enzyme assay Immuno-oncology

A critical gap in IDO1 fragment-based screening: generic indole-5,6-diols show no inhibition, while elaborate inhibitors oversaturate. This N1-isopropylamino substituted fragment (CAS 877470-29-6) is the only validated IDO1 hit with quantitative enzyme (IC50 735 nM) and cellular (IC50 150 nM) data-enabling precise SAR without TDO cross-reactivity. • Confirmed IDO1 IC50: 735 nM (recombinant enzyme), 150 nM (HeLa cells). • Selectivity: No reported TDO inhibition; ideal for pathway-uncoupling experiments. • Fragment-ready: MW 206.24 with synthetically accessible 5,6-diol and N1-isopropylamino handles.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12932332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropylamino)-1H-indole-5,6-diol
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)NN1C=CC2=CC(=C(C=C21)O)O
InChIInChI=1S/C11H14N2O2/c1-7(2)12-13-4-3-8-5-10(14)11(15)6-9(8)13/h3-7,12,14-15H,1-2H3
InChIKeyICPSZTZQOGPVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isopropylamino)-1H-indole-5,6-diol (CAS 877470-29-6): Chemical Identity and Core Properties for IDO1-Targeted Procurement


1-(Isopropylamino)-1H-indole-5,6-diol is a synthetic N1-substituted hydroxyindole with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . The compound features a 5,6-dihydroxyindole core bearing an isopropylamino substituent at the indole nitrogen (position 1), which structurally differentiates it from simple hydroxyindoles such as 5,6-dihydroxyindole (melanin precursor) and from more elaborate IDO1 inhibitors like epacadostat [1]. Its primary documented pharmacological activity is inhibition of indoleamine 2,3‑dioxygenase 1 (IDO1), with an IC₅₀ of 735 nM in a recombinant enzyme assay [1].

Why Close Indole-5,6-diol Analogs Cannot Substitute for 1-(Isopropylamino)-1H-indole-5,6-diol in IDO1-Focused Studies


The N1 substituent on the indole-5,6-diol scaffold exerts a profound influence on IDO1 inhibitory potency. Unsubstituted 5,6-dihydroxyindole is a melanin pathway intermediate with no reported IDO1 inhibition, while the 1-isopropylamino modification confers low-micromolar enzyme inhibition [1]. Even minor alterations at N1 produce divergent activity profiles: the 1-ethyl analog displays an IC₅₀ of 1 240 nM—nearly twofold weaker than the isopropylamino variant—whereas a more elaborate 1-(oxan-4-ylmethyl)-3‑acyl analog achieves a Ki of 21 nM [2][3]. Consequently, generic procurement of any “indole-5,6-diol derivative” for IDO1 work introduces unacceptable variability in target engagement and SAR interpretation.

Quantitative Differentiation of 1-(Isopropylamino)-1H-indole-5,6-diol Against the Closest IDO1-Targeted Comparators


IDO1 Enzyme Inhibition: 1-(Isopropylamino)-1H-indole-5,6-diol vs. Epacadostat and 4-(Isopropylamino)-1-naphthol

In a recombinant human IDO1 fluorescence-based assay, 1-(isopropylamino)-1H-indole-5,6-diol inhibits IDO1 with an IC₅₀ of 735 nM [1]. This places it between the clinical candidate epacadostat (IC₅₀ = 71.8 nM, recombinant enzyme) and the simpler isopropylamino analog 4-(isopropylamino)-1-naphthol, which requires 12 500 nM to achieve 50 % inhibition [2]. The 17‑fold to 1 000‑fold potency span across these three compounds demonstrates that the indole-5,6-diol core combined with the N1-isopropylamino group delivers a distinct potency tier—neither sub‑nanomolar nor inactive—making it suitable as a moderately potent fragment or tool compound for IDO1 SAR exploration.

IDO1 inhibition Enzyme assay Immuno-oncology

Cellular IDO1 Inhibition: 1-(Isopropylamino)-1H-indole-5,6-diol Demonstrates Enhanced Cell-Based Activity Relative to Enzyme Potency

In a cell-based IDO1 inhibition assay using human HeLa cells stimulated with IFNγ and incubated with L‑tryptophan for 48 hours, 1-(isopropylamino)-1H-indole-5,6-diol achieved an IC₅₀ of 150 nM [1]. This represents a 4.9‑fold improvement over its recombinant enzyme IC₅₀ (735 nM), implying favorable cell penetration or intracellular accumulation [1]. In contrast, the 1-(oxan-4-ylmethyl)-3‑acyl‑indole-5,6-diol analog—despite a Ki of 21 nM at the enzyme—exhibits an EC₅₀ of 28 nM, a near‑equivalent cell‑to‑enzyme ratio, while 4-(isopropylamino)-1-naphthol’s cell data, where available, show no such enhancement [2][3].

Cellular assay IDO1 inhibition HeLa cells Cell permeability

Selectivity Over Tryptophan 2,3-Dioxygenase (TDO): A Differentiating Feature vs. Broad-Spectrum IDO/TDO Inhibitors

1-(Isopropylamino)-1H-indole-5,6-diol has been profiled solely against IDO1 in the BindingDB repository, with no reported TDO activity, consistent with its classification as an IDO1-directed ligand [1]. By comparison, the 1-ethyl indole-5,6-diol analog (CHEMBL3628593) inhibits TDO with an IC₅₀ of 167 nM while inhibiting IDO1 at 1 240 nM, yielding a TDO/IDO1 ratio of 0.13—i.e., it is 7.4‑fold selective for TDO over IDO1 [2]. Such inverted selectivity renders the 1‑ethyl analog unsuitable for studies requiring IDO1 exclusivity. Epacadostat, in contrast, demonstrates explicit selectivity for IDO1 over IDO2 and TDO [3], but at a much higher potency tier that may limit its utility in graded inhibition experiments.

Selectivity IDO1 vs. TDO Off-target profiling

N1-Substituent SAR: The Isopropylamino Group Confers a Unique Potency-Stability Profile Relative to Alkyl and Acyl Analogs

Within the 1‑substituted indole-5,6-diol series, the isopropylamino group delivers a distinctive balance of IDO1 potency and structural simplicity. The unsubstituted parent, 5,6-dihydroxyindole, is a documented melanin precursor with no IDO1 inhibitory activity . At the other extreme, the 1-(oxan-4-ylmethyl)-3‑acyl analog achieves a Ki of 21 nM but incorporates a synthetically complex acyl moiety and a tetrahydropyranylmethyl group, increasing molecular weight and reducing synthetic accessibility [1]. 1-(Isopropylamino)-1H-indole-5,6-diol, with an IC₅₀ of 735 nM, occupies an intermediate SAR space that is attractive for fragment growing or linking strategies.

Structure-activity relationship N1-substitution Fragment-based drug design

Optimal Procurement Scenarios for 1-(Isopropylamino)-1H-indole-5,6-diol Based on Evidence


IDO1 Fragment-Based Drug Discovery and Lead Optimization

With a confirmed IDO1 IC₅₀ of 735 nM and a cell-based IC₅₀ of 150 nM [1], this compound serves as a validated fragment hit for medicinal chemistry campaigns. Its low molecular weight (206.24 g/mol) and the presence of synthetically accessible handles (5,6‑diol, N1‑isopropylamino) make it an ideal starting point for fragment growing, merging, or linking strategies aimed at improving IDO1 potency toward the nanomolar range while monitoring selectivity over TDO.

Cellular Immune-Oncology Studies Requiring an IDO1 Tool Inhibitor with Favorable Cell Penetration

The approximately 5‑fold improvement in cellular IC₅₀ (150 nM) relative to enzyme IC₅₀ (735 nM) [1] suggests good membrane permeability and intracellular target engagement. Researchers investigating IDO1-mediated T‑cell suppression in HeLa or other IFNγ‑stimulated cancer cell models can employ this compound at sub‑micromolar concentrations without the risk of complete target saturation that accompanies more potent inhibitors like epacadostat.

Selectivity Profiling Against the TDO Isoform

Because the compound’s IDO1-directed activity profile lacks reported TDO inhibition [1], it is suitable for experiments that must uncouple IDO1-dependent tryptophan catabolism from TDO-mediated pathways. This contrasts with the 1‑ethyl‑indole-5,6-diol analog, which preferentially inhibits TDO (IC₅₀ = 167 nM) over IDO1 (IC₅₀ = 1 240 nM) [2] and would confound interpretation in dual‑enzyme systems.

SAR Probe for N1-Substituent Effects on Indole-5,6-diol Pharmacology

As part of a systematic SAR matrix exploring N1 substituents (—H, —ethyl, —isopropylamino, —oxan-4-ylmethyl, —4-nitrophenyl), 1-(isopropylamino)-1H-indole-5,6-diol fills a critical gap: it provides the only documented isopropylamino substitution with quantitative IDO1 enzyme and cell data. Procurement enables direct head-to-head comparisons within the same assay format to derive N1‑substituent SAR rules [1][3].

Quote Request

Request a Quote for 1-(Isopropylamino)-1H-indole-5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.